1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride
Overview
Description
1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3 and its molecular weight is 232.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer, Antimicrobial, and CNS Screening
- A study by Malinka (2001) on pyrrolo[3,4-d]pyridazinones, related to 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride, demonstrated their potential as cystostatic agents, antimycobacterial agents, and CNS-depressive agents. These compounds showed moderate activity against Mycobacterium tuberculosis, indicating their relevance in antimicrobial research (Malinka, 2001).
Structural and Tautomeric Studies
- Research by Inel, Jones, and Oğretir (1984) focused on the structural aspects of 1,2-dihydro-6H-pyrrolo[3,4-d]pyridazine-1-ones. Their findings contributed to understanding the tautomeric forms and stability of these compounds (Inel, Jones, & Oğretir, 1984).
Antimicrobial Synthesis
- Grozav et al. (2019) developed a method for synthesizing 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones, demonstrating their moderate antimicrobial activity. This study highlights the compound's potential in developing new antimicrobial agents (Grozav et al., 2019).
Novel Ring System Synthesis
- Cook and Castle (1973) synthesized novel derivatives of the pyrrolo[3,2-c]pyridazine ring system, providing insights into new chemical structures and their potential applications (Cook & Castle, 1973).
Chemiluminescent Properties
- Algi et al. (2017) explored the chemiluminescent properties of compounds containing pyrrole and pyridazine units. Their study contributes to the understanding of the chemiluminescent behavior of these compounds, opening avenues for their use in chemical sensors and other applications (Algi et al., 2017).
Crystal Structure and Theoretical Studies
- Sallam et al. (2021) conducted a detailed analysis of the crystal structure and theoretical properties of triazole pyridazine derivatives. Such studies are crucial in understanding the physical and chemical properties of these compounds (Sallam et al., 2021).
Properties
IUPAC Name |
4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3;/h4H,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAZRJBDZCETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN=C(C2=C(N1C)C)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532479 | |
Record name | 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96441-91-7 | |
Record name | 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20532479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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